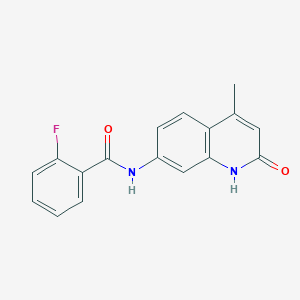

![molecular formula C21H19N3O2S2 B2630394 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 303787-60-2](/img/structure/B2630394.png)

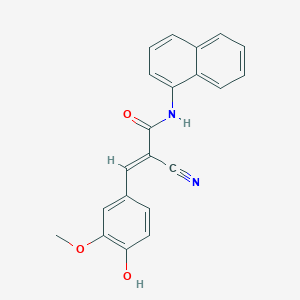

2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine compounds are known for their structural relationship with the purine base and therapeutic potential . They have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Synthesis Analysis

The compound was synthesized by the reaction of N, N ′-bis (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)methanediamine 2 with oxalyl chloride in the presence of pyridine in refluxing dichloroethane for 10 h . The yield of this reaction was 66% .Molecular Structure Analysis

The structure of the synthesized compounds was fully characterized by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis . The 1H NMR spectrum showed a sharp triplet at δ 5.29 ppm due to methylene protons between two NHs, and a triplet at δ 7.34 ppm for NH protons . It presented a sharp signal at δ 8.38 ppm attributed to a pyrimidine proton in the thieno[2,3-d]pyrimidine ring, and showed three multiplets at δ 2.89, 2.74, and 1.80 ppm for cyclohexyl protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thieno-[2,3-d]pyrimidin-4-amine 1 with aqueous formaldehyde in 1,4-dioxane at 100 °C . This reaction formed a new compound 2, N, N ′-bis (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)methanediamine, in 75% yield . Subsequent cyclization of 2 with oxalyl chloride in the presence of pyridine in refluxing dichloroethane gave a new cyclic compound 3 in 66% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its yield (66%) and its characterization by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Applications De Recherche Scientifique

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, like the one , are significant in medicinal chemistry due to their broad spectrum of biological activities. For example, the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acids and anthranilic acid has shown notable therapeutic importance. These derivatives have been found to enhance biological activity and possess significant therapeutic potential (Nandha Kumar et al., 2001).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, which share structural similarities with the chemical , have been recognized for their therapeutic potential. The derivatives of this class have shown success in drug discovery, especially in the areas of cancer and central nervous system disorders. This indicates the potential versatility and importance of similar compounds in pharmaceuticals (Singh & Shah, 2017).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, like the compound , highlights the significance of these structures in medicinal and pharmaceutical industries. These scaffolds are key precursors due to their bioavailability and broader synthetic applications (Parmar et al., 2023).

Biological Importance of Benzothiazole Derivatives

The compound shares a structural relationship with benzothiazoles, which have been identified for their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole groups results in compounds that are significant in medicinal chemistry. These compounds have shown potential as therapeutic agents in various pharmacological activities (Rosales-Hernández et al., 2022).

Functionalized Quinazolines and Pyrimidines in Optoelectronics

Functionalized quinazolines and pyrimidines, similar to the compound , have shown potential in the creation of novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has been valuable for fabricating materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have shown remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Mode of Action

It is known that thieno[2,3-d]pyrimidine derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives are known to affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

In silico adme profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Result of Action

Thieno[2,3-d]pyrimidine derivatives are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Analyse Biochimique

Biochemical Properties

It is known that thieno[2,3-d]pyrimidines interact with various enzymes, proteins, and other biomolecules . They are known to inhibit kinases , which are enzymes that add phosphate groups to other molecules. This can affect many cellular processes, as phosphorylation is a key regulatory mechanism in cells .

Cellular Effects

Thieno[2,3-d]pyrimidines have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism . For example, they have been shown to inhibit the production of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

The exact molecular mechanism of action of 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is not known. Thieno[2,3-d]pyrimidines are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, they have been shown to inhibit kinases, which can affect many cellular processes .

Temporal Effects in Laboratory Settings

Thieno[2,3-d]pyrimidines have been shown to have long-term effects on cellular function . They are also known to be metabolically stable in human, rat, and mouse liver microsomes, with an optimum half-life and intrinsic clearance .

Dosage Effects in Animal Models

Thieno[2,3-d]pyrimidines have been shown to have significant effects in animal models .

Metabolic Pathways

Thieno[2,3-d]pyrimidines are known to interact with various enzymes and cofactors .

Transport and Distribution

Thieno[2,3-d]pyrimidines are known to interact with various transporters and binding proteins .

Subcellular Localization

Thieno[2,3-d]pyrimidines are known to be involved in various cellular processes .

Propriétés

IUPAC Name |

2-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-12-22-18(17-15-8-4-5-9-16(15)28-19(17)23-12)27-11-10-24-20(25)13-6-2-3-7-14(13)21(24)26/h2-3,6-7H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCZEGLCJMSFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

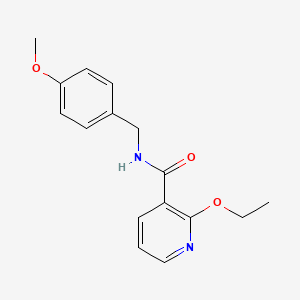

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

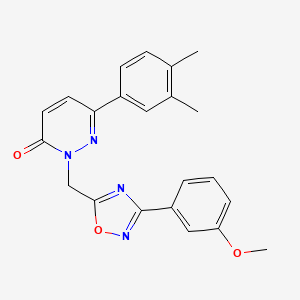

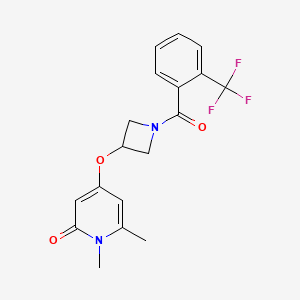

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)

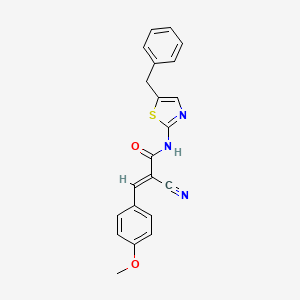

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

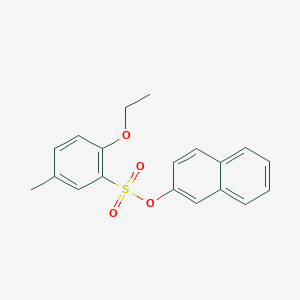

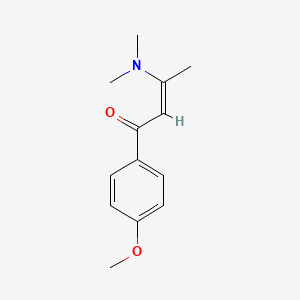

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)

![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)